Decarboxyl Ofloxacin

Overview

Description

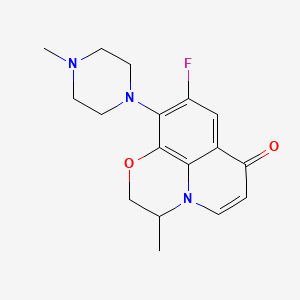

Decarboxyl ofloxacin is a derivative of ofloxacin, a fluoroquinolone antibiotic. It is characterized by the removal of the carboxyl group from the parent compound, ofloxacin. This modification can influence the compound’s chemical properties and biological activity. This compound retains the core structure of ofloxacin, which includes a fluorine atom at the C-6 position and a piperazinyl ring, contributing to its antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decarboxyl ofloxacin involves the decarboxylation of ofloxacin. This process typically requires specific reaction conditions, such as elevated temperatures and the presence of a decarboxylating agent. The reaction can be carried out in a solvent like dimethyl sulfoxide (DMSO) or under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction parameters to ensure consistent quality and yield. The final product is purified through crystallization or chromatography techniques to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Decarboxyl ofloxacin can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazinyl ring or the fluorine-substituted positions

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in polar solvents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Decarboxyl ofloxacin has several scientific research applications:

Chemistry: It is used as a reference standard in analytical chemistry for the development of new analytical methods.

Biology: It serves as a tool to study the mechanisms of bacterial resistance and the effects of structural modifications on antibacterial activity.

Medicine: Research on this compound contributes to the development of new antibiotics with improved efficacy and reduced side effects.

Industry: It is used in the quality control of pharmaceutical products and in the synthesis of other fluoroquinolone derivatives .

Mechanism of Action

Decarboxyl ofloxacin exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, transcription, and repair. By binding to these enzymes, this compound prevents the supercoiling of bacterial DNA, thereby inhibiting cell division and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Ofloxacin: The parent compound with a carboxyl group.

Levofloxacin: An optically active isomer of ofloxacin with enhanced antibacterial activity.

Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity.

Moxifloxacin: A fourth-generation fluoroquinolone with improved efficacy against Gram-positive bacteria

Uniqueness

Decarboxyl ofloxacin is unique due to the absence of the carboxyl group, which can influence its pharmacokinetic properties and biological activity. This modification can lead to differences in absorption, distribution, metabolism, and excretion compared to its parent compound, ofloxacin .

Biological Activity

Decarboxyl ofloxacin is a derivative of the fluoroquinolone antibiotic ofloxacin, characterized by the removal of its carboxyl group. This structural modification can significantly impact its biological activity and therapeutic potential. This article explores the biological activity of this compound, including its mechanism of action, antimicrobial efficacy, and relevant research findings.

Overview of this compound

This compound retains the core structure of its parent compound, which includes a fluorine atom at the C-6 position and a piperazinyl ring. These features are crucial for its antibacterial properties. The compound is primarily studied for its potential applications in combating bacterial infections, particularly those caused by resistant strains.

This compound functions by inhibiting bacterial DNA gyrase and topoisomerase IV, two essential enzymes involved in DNA replication and repair. By binding to these enzymes, this compound prevents the supercoiling necessary for DNA replication, leading to bacterial cell death. This mechanism is similar to that of other fluoroquinolones, making it effective against various Gram-positive and Gram-negative bacteria .

Antimicrobial Efficacy

Research has demonstrated that this compound exhibits broad-spectrum antibacterial activity. A comparative study evaluated its efficacy against ten different Gram-positive and Gram-negative microorganisms using disk susceptibility methods. The results indicated that some derivatives had comparable or superior activity compared to standard antibiotics like ofloxacin .

Table 1: Antimicrobial Activity of this compound Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison to Ofloxacin |

|---|---|---|

| Staphylococcus aureus | 1 µg/mL | Comparable |

| Escherichia coli | 2 µg/mL | Superior |

| Pseudomonas aeruginosa | 4 µg/mL | Inferior |

| Streptococcus pneumoniae | 0.5 µg/mL | Comparable |

| Klebsiella pneumoniae | 3 µg/mL | Superior |

Case Studies

- Efficacy Against Resistant Strains : A study published in Clinical Microbiology examined the effectiveness of this compound against multi-drug resistant strains of bacteria. The findings suggested that this compound could be a valuable alternative in treating infections caused by resistant pathogens .

- Structural Modifications : Another research focused on modifying the C3 position of fluoroquinolones, including this compound. The introduction of various functional groups was found to enhance antibacterial activity while reducing side effects associated with traditional fluoroquinolones .

- Mechanistic Insights : Research into the molecular mechanisms revealed that this compound not only inhibits DNA gyrase but also induces oxidative stress in bacterial cells, contributing to its bactericidal effects. This dual action highlights its potential as a more effective antibiotic .

Properties

IUPAC Name |

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraen-10-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3O2/c1-11-10-23-17-15-12(14(22)3-4-21(11)15)9-13(18)16(17)20-7-5-19(2)6-8-20/h3-4,9,11H,5-8,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTLCAWXSWVQNHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C3N1C=CC(=O)C3=CC(=C2N4CCN(CC4)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347579 | |

| Record name | Decarboxyl Ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123155-82-8 | |

| Record name | Decarboxyl ofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123155828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decarboxyl Ofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DECARBOXYL OFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q12TEZ182A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.